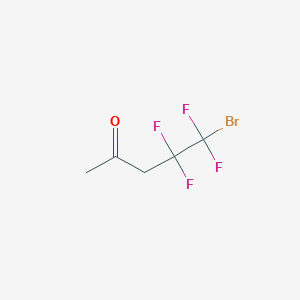
5-Bromo-4,4,5,5-tetrafluoropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,4,5,5-tetrafluoropentan-2-one is a chemical compound with the CAS Number: 2361633-92-1 . It has a molecular weight of 236.99 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 . The InChI key is DSIHQHPEQQJYOU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is in liquid form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Bromo-4,4,5,5-tetrafluoropentan-2-one is involved in various synthetic processes. For instance, it's used in the monobromination of activated aromatics and heteroaromatics, an important reaction in synthetic chemistry due to its utility in pharmaceuticals, flame retardants, agrochemicals, and other specialty chemicals (Ganguly, De, & Dutta, 2005). It's also instrumental in creating difluoromethylenated 1,2,4-oxadiazole-containing compounds, which have diverse applications (Yang et al., 2007).
Organic Synthesis and Materials Science
This compound plays a crucial role in organic synthesis. For example, its derivatives are essential in the bromination of 2,3-diarylcyclopent-2-en-1-ones, contributing to the synthesis of various substances in organic chemistry (Shirinian et al., 2012). In materials science, halogenated tetracene derivatives, for which this compound is a precursor, are used in semiconductor applications due to their effect on carrier transport (Moon et al., 2004).
Environmental Science
In the environmental science field, derivatives of this compound are utilized in the mechanochemical degradation of tetrabromobisphenol A, a brominated flame retardant, highlighting its potential in environmental remediation (Zhang et al., 2012).
Pharmaceutical and Biomedical Applications
Although information related to drug use and dosage is excluded as per your request, it's noteworthy that derivatives of this compound are studied for their chemotherapeutic, biochemical, and biophysical properties, particularly in synthesizing pharmaceuticals and chemotherapeutic agents (Braddock et al., 2022).
Photophysical and Magnetic Properties
The compound also finds relevance in studying the photochemistry and magnetic properties of various substances. For instance, its use in the study of photoreductive halogen elimination from tellurium compounds (Carrera & Seferos, 2015) and in understanding the magnetic and conductive properties of radicals (Leitch et al., 2011).
Miscellaneous Applications
Furthermore, its derivatives play a role in the synthesis of lanthanide-nitronyl nitroxide complexes exhibiting single-molecule magnet behavior, indicating its utility in advanced materials science (Xu et al., 2009).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Propriétés
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIHQHPEQQJYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2825660.png)
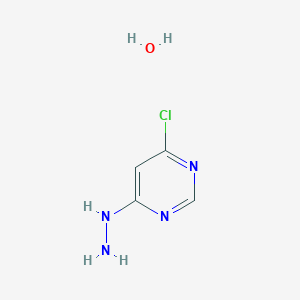
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2825662.png)
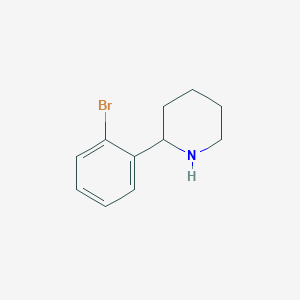
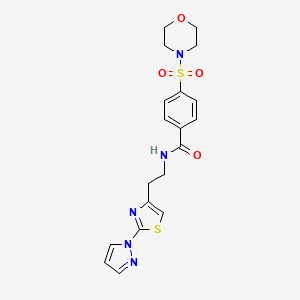
![2-[(2,5-Dimethoxybenzyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2825669.png)
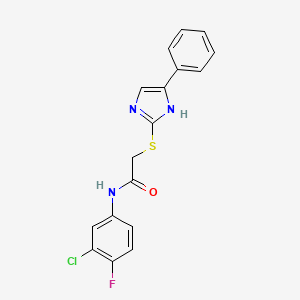
![N-Cyclohexyl-2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B2825674.png)
![4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride](/img/structure/B2825675.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2825676.png)
![3-(tert-butyl)-1-(3-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2825678.png)
![6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2825679.png)
![2-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2825681.png)
![4-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2825682.png)